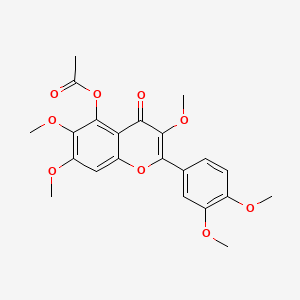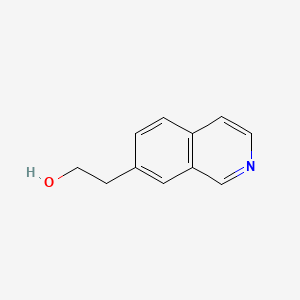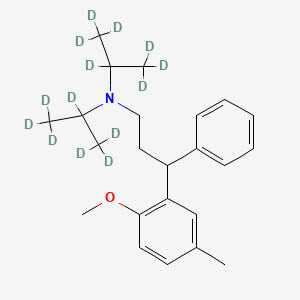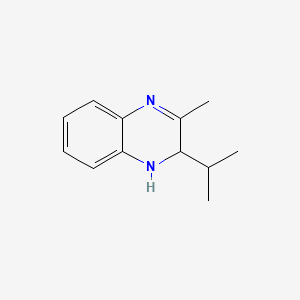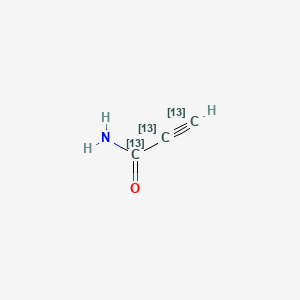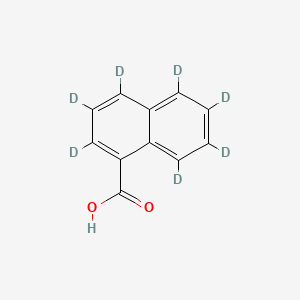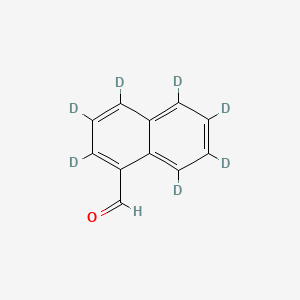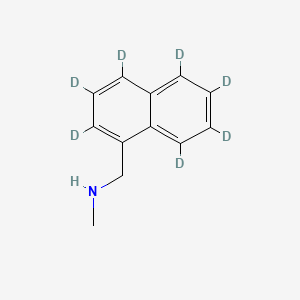
4'-Methoxyacetophenone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxyacetophenone-d5, also known as 1-(4-Methoxyphenyl)propan-2-one-1,1,3,3,3-d5, is a deuterated derivative of 4’-Methoxyacetophenone. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the acetophenone structure. The molecular formula of 4’-Methoxyacetophenone-d5 is C10H7D5O2, and it has a molecular weight of 169.2 g/mol . Deuterated compounds like 4’-Methoxyacetophenone-d5 are often used in various scientific research applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxyacetophenone-d5 typically involves the introduction of deuterium atoms into the acetophenone structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of 4’-Methoxyacetophenone-d5 may involve large-scale catalytic exchange reactions using deuterium gas. The process is optimized to achieve high yields and purity of the deuterated compound. The use of specialized equipment and catalysts ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxyacetophenone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methoxybenzoic acid.
Reduction: Reduction of 4’-Methoxyacetophenone-d5 can yield 4’-Methoxyphenylethanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4’-Methoxybenzoic acid
Reduction: 4’-Methoxyphenylethanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4’-Methoxyacetophenone-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Pharmaceutical Research: Employed in the study of metabolic pathways and drug metabolism.
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Biological Studies: Used in the investigation of enzyme-catalyzed reactions and metabolic processes.
Mechanism of Action
The mechanism of action of 4’-Methoxyacetophenone-d5 is primarily related to its role as a deuterated analog in various chemical and biological studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, providing valuable insights into the behavior of the non-deuterated counterpart. In biological systems, deuterated compounds can help elucidate metabolic pathways and enzyme activities by serving as tracers.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxyacetophenone: The non-deuterated analog with similar chemical properties but different isotopic composition.
4’-Chloroacetophenone: A halogenated derivative with distinct reactivity due to the presence of a chlorine atom.
4’-Bromoacetophenone: Another halogenated derivative with unique chemical behavior.
Uniqueness
4’-Methoxyacetophenone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction kinetics and mechanisms, making the compound valuable for studying isotopic effects and tracing metabolic pathways. Additionally, the use of deuterated compounds in NMR spectroscopy enhances signal resolution and accuracy.
Properties
IUPAC Name |
1,1,1,3,3-pentadeuterio-3-(4-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i1D3,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKNGZODAOLEO-WRMAMSRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662074 |
Source


|
| Record name | 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092970-51-8 |
Source


|
| Record name | 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
